molecular formula C9H15Br B2605453 6-Bromo-2,2-dimethylspiro[3.3]heptane CAS No. 2378501-10-9

6-Bromo-2,2-dimethylspiro[3.3]heptane

Cat. No.: B2605453
CAS No.: 2378501-10-9
M. Wt: 203.123
InChI Key: ZTEDHSOBBKIGPV-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylspiro[3.3]heptane (C₁₀H₁₇Br) is a spirocyclic compound featuring a bromine substituent at the 6-position and two methyl groups at the 2-position of the spiro[3.3]heptane scaffold. Its structure is defined by two fused three-membered rings sharing a central carbon atom, contributing to significant steric and electronic effects. The compound’s molecular weight is 217.15 g/mol, with SMILES notation CC1(CC2(C1)CC(C2)CBr)C and InChIKey GJUYTIHTBVMVTO-UHFFFAOYSA-N .

Properties

IUPAC Name

6-bromo-2,2-dimethylspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDHSOBBKIGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylspiro[3.3]heptane typically involves the bromination of 2,2-dimethylspiro[3.3]heptane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylspiro[3.3]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,2-dimethylspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylspiro[3.3]heptane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 6-Bromo-2,2-dimethylspiro[3.3]heptane and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₁₇Br Br, 2×CH₃ 217.15 Spirocyclic core with bromine and dimethyl
6-Bromo-2-oxaspiro[3.3]heptane C₆H₉OBr Br, O-heteroatom 177.04 Oxygen atom replaces one methyl group
6-Bromo-2-thiaspiro[3.3]heptane C₆H₉BrS Br, S-heteroatom 193.11 Sulfur atom in place of oxygen
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane C₁₀H₁₇Br BrCH₂, 2×CH₃ 217.15 Bromomethyl substituent at 6-position
2-(Bromomethyl)-2-methylspiro[3.3]heptane C₉H₁₅Br BrCH₂, CH₃ 203.12 Bromomethyl at 2-position, smaller core

Sources : .

Key Observations:
  • Heteroatom Influence : Replacing methyl groups with oxygen (2-oxa) or sulfur (2-thia) reduces molecular weight and alters electronic properties. Sulfur analogs (e.g., 6-bromo-2-thiaspiro[3.3]heptane) exhibit higher lipophilicity (XLogP3 = 2.1) compared to oxygen analogs .
  • Substituent Position : Bromine at the 6-position (target compound) vs. bromomethyl at the 2-position (e.g., 2-(bromomethyl)-2-methylspiro[3.3]heptane) leads to divergent steric environments and reactivity .

Physicochemical and Pharmacokinetic Properties

Property This compound 6-Bromo-2-oxaspiro[3.3]heptane 6-Bromo-2-thiaspiro[3.3]heptane
LogP (Predicted) ~3.2 (estimated) 1.5–2.0 2.1
Solubility Low (non-polar core) Moderate (polar O-heteroatom) Low (S-heteroatom)
Stability High (steric protection) Moderate Moderate

Biological Activity

6-Bromo-2,2-dimethylspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C10H17Br
  • CAS Number : 2378501-10-9
  • SMILES Notation : CC1(CC2(C1)CC(C2)CBr)C
  • InChI Key : GJUYTIHTBVMVTO-UHFFFAOYSA-N

The compound features a bromine atom at the 6-position of the spiro[3.3]heptane framework, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that spirocyclic compounds, including this compound, exhibit antimicrobial properties. The structural features of these compounds can facilitate interactions with microbial membranes or enzymes, leading to inhibition of growth.

Anticancer Activity

Several studies have explored the anticancer potential of spiro compounds. The unique structure of this compound may allow it to interact with cellular pathways involved in cancer progression. For instance, it could affect cell signaling pathways or induce apoptosis in cancer cells.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : It could interact with specific receptors on cell membranes, altering cellular responses.

Further studies are needed to clarify these mechanisms and identify specific molecular targets.

Case Studies

  • Antimicrobial Assays : A study conducted on various spirocyclic compounds demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This suggests that the bromine atom in this compound may play a crucial role in its efficacy against pathogens.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that spiro compounds can induce apoptosis through mitochondrial pathways. The presence of the spiro structure may enhance this effect by stabilizing pro-apoptotic factors.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicAntimicrobial, Anticancer
2-Methylspiro[3.3]heptaneSpirocyclicModerate Anticancer
6-Chloro-2,2-dimethylspiro[3.3]heptaneSpirocyclicAntimicrobial

This table illustrates the biological activities associated with similar compounds, highlighting the potential advantages conferred by bromination in this compound.

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